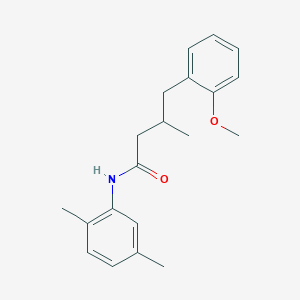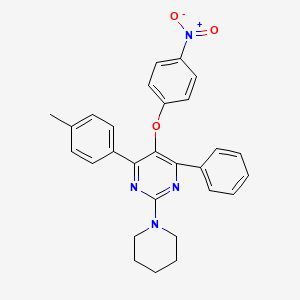
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide, also known as DMB, is a synthetic compound that has been widely studied for its potential applications in various fields of research. DMB is a small molecule that has a unique chemical structure, which makes it an interesting target for scientific investigations.
科学研究应用
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide has been studied for its potential applications in various fields of research, including cancer, inflammation, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is another area of research where this compound has shown promise, with studies demonstrating its ability to reduce inflammation in various animal models. Additionally, this compound has been studied for its potential applications in metabolic disorders such as obesity and type 2 diabetes, with studies showing that it can improve glucose tolerance and insulin sensitivity.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide is not fully understood, but it is believed to act through multiple pathways. Studies have shown that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. This compound has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Furthermore, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, which can lead to increased energy expenditure and improved metabolic health. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are associated with various chronic diseases.
实验室实验的优点和局限性
One of the advantages of using N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide in lab experiments is its unique chemical structure, which makes it an interesting target for scientific investigations. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry and access to specialized equipment.
未来方向
There are several future directions for N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide research. One area of research that has shown promise is the use of this compound in cancer therapy. Studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other areas of research, such as inflammation and metabolic disorders. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound, which can facilitate its use in various fields of research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in various fields of research. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment. This compound has been shown to have several biochemical and physiological effects, including increased energy expenditure and improved metabolic health. Additionally, this compound has been studied for its potential applications in cancer, inflammation, and metabolic disorders. Further research is needed to understand the mechanism of action of this compound and its potential applications in various fields of research.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide involves several steps, including the reaction of 2,5-dimethylphenylmagnesium bromide with 2-methoxybenzaldehyde, followed by the addition of 3-methylbutyryl chloride. The final product is obtained after purification using column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(2-methoxyphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-9-10-16(3)18(12-14)21-20(22)13-15(2)11-17-7-5-6-8-19(17)23-4/h5-10,12,15H,11,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUSCLBXUJUGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)

![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)
![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)
![3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5217593.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5217620.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-iodophenyl)hydrazone]](/img/structure/B5217621.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)
![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)